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molecular formula C12H10FNO3 B8462881 Methyl 6-cyano-7-fluorochroman-4-carboxylate

Methyl 6-cyano-7-fluorochroman-4-carboxylate

Cat. No. B8462881
M. Wt: 235.21 g/mol
InChI Key: DPUCCPKCTQRGON-UHFFFAOYSA-N
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Patent
US08569522B2

Procedure details

Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate (415 mg, 1.44 mmol) was diluted with N-methylpyrrolidone (5 mL) followed by the addition of Cu(I) CN (643 mg, 7.18 mmol). The reaction was bubbled with argon for 20 minutes, then heated at 160° C. under a slight argon bubble for 6 hours. The reaction was cooled to ambient temperature and loaded directly onto a Biotage 25 column eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate to yield the title compound (260 mg, 77.0% yield).
Name
Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[O:8][CH2:7][CH2:6][CH:5]2[C:13]([O:15][CH3:16])=[O:14].[CH3:17][N:18]1CCCC1=O>>[C:17]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[O:8][CH2:7][CH2:6][CH:5]2[C:13]([O:15][CH3:16])=[O:14])#[N:18]

Inputs

Step One
Name
Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
Quantity
415 mg
Type
reactant
Smiles
BrC=1C=C2C(CCOC2=CC1F)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by the addition of Cu(I) CN (643 mg, 7.18 mmol)
CUSTOM
Type
CUSTOM
Details
The reaction was bubbled with argon for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
bubble for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
WASH
Type
WASH
Details
eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2C(CCOC2=CC1F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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